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Introduction
Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase secreted by

Mycobacterium tuberculosis that plays a crucial role in the pathogen's survival within host

macrophages.[1][2][3] PknG facilitates this survival by inhibiting the fusion of phagosomes with

lysosomes, thereby preventing the degradation of the mycobacteria.[1][2][3] This essential role

in mycobacterial pathogenesis makes PknG a compelling target for the development of novel

anti-tuberculosis therapeutics. AX20017 is a potent and selective small molecule inhibitor of

PknG that has been shown to promote the killing of intracellular mycobacteria.[1][4][5]

This document provides detailed application notes and protocols for a luciferase-based assay

to quantify the inhibition of PknG by AX20017. The described methodology utilizes the ADP-

Glo™ Kinase Assay, a robust and sensitive platform for measuring kinase activity by

quantifying the amount of ADP produced during the kinase reaction.[6][7][8][9]

Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by

measuring the amount of ADP produced in a kinase reaction. The assay is performed in two

steps. First, the kinase reaction is carried out, during which PknG catalyzes the transfer of a

phosphate group from ATP to a substrate, such as the myelin basic protein (MBP), producing

ADP.[1][2] After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase
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reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is

added, which contains enzymes that convert the ADP generated in the kinase reaction back to

ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

The intensity of the light produced is directly proportional to the amount of ADP generated and

thus to the PknG activity.[6][7][8][9] When an inhibitor like AX20017 is present, PknG activity is

reduced, leading to lower ADP production and a decrease in the luminescent signal.

Data Presentation
Table 1: Inhibition of PknG by AX20017

AX20017 Concentration
(µM)

PknG Activity (% of
Control)

% Inhibition

0 (Control) 100 0

0.1 85 15

0.5 60 40

1.0 45 55

5.0 15 85

10.0 5 95

50.0 <1 >99

This table presents representative data for the dose-dependent inhibition of PknG by AX20017
in a luciferase-based (ADP-Glo™) assay. The IC50 value for AX20017 against PknG has been

reported to be in the range of 0.2 to 5.49 µM.[1][4][10]

Experimental Protocols
Materials and Reagents

Recombinant PknG enzyme

PknG substrate (e.g., Myelin Basic Protein, MBP)

AX20017
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ADP-Glo™ Kinase Assay Kit (Promega)

ADP-Glo™ Reagent

Kinase Detection Reagent

UltraPure ATP

ADP

Kinase Reaction Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH

7.4)[10]

Nuclease-free water

White, opaque 96-well or 384-well plates

Multichannel pipettes

Luminometer

Protocol for PknG Inhibition Assay
This protocol is adapted for a 96-well plate format. Volumes can be scaled down for a 384-well

plate.

1. Reagent Preparation:

PknG Enzyme and Substrate Preparation: Prepare working solutions of PknG and its

substrate (MBP) in Kinase Reaction Buffer at the desired concentrations. The optimal

concentrations should be determined empirically.

AX20017 Serial Dilutions: Prepare a stock solution of AX20017 in DMSO. Perform serial

dilutions of AX20017 in Kinase Reaction Buffer to achieve the desired final concentrations

for the dose-response curve. Include a vehicle control (DMSO) without the inhibitor.

ATP Solution: Prepare a working solution of ATP in nuclease-free water at the desired

concentration (e.g., 10 µM).[10]
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ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare the reagents according to the

manufacturer's instructions.[7][8][9]

2. Kinase Reaction:

Add 5 µL of the serially diluted AX20017 or vehicle control to the wells of a white, opaque 96-

well plate.

Add 10 µL of the PknG enzyme and substrate mix to each well.

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

Mix the plate gently and incubate at 37°C for 40 minutes.[10]

3. ATP Depletion:

After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction

and deplete the remaining ATP.

Incubate the plate at room temperature for 40 minutes.[7][9]

4. ADP Detection and Signal Generation:

Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and

generates a luminescent signal.

Incubate the plate at room temperature for 30-60 minutes.[7][9]

5. Luminescence Measurement:

Measure the luminescence of each well using a plate-reading luminometer.

6. Data Analysis:

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

The luminescence signal is proportional to the amount of ADP produced.
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Calculate the percentage of PknG inhibition for each AX20017 concentration relative to the

vehicle control (0% inhibition).

Plot the percentage of inhibition against the logarithm of the AX20017 concentration to

determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by

50%).
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Caption: PknG signaling pathway in macrophages.
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1. Prepare Reagents
(PknG, Substrate, AX20017, ATP)

2. Set up Kinase Reaction
(PknG + Substrate + AX20017)

3. Initiate Reaction
(Add ATP)
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Click to download full resolution via product page

Caption: Workflow for the luciferase-based PknG inhibition assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b605710?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship of the Luciferase-Based Kinase
Assay
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Caption: Logical relationship of the PknG inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Assay for PknG Inhibition by AX20017]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605710#luciferase-based-assay-for-pkng-inhibition-
by-ax20017]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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